3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine
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Overview
Description
3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromothiophene moiety, a cyclopropylpyridazine group, and a piperidine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine typically involves multiple steps, including the formation of the bromothiophene and cyclopropylpyridazine intermediates, followed by their coupling with the piperidine ring. Common reagents used in these reactions include brominating agents, cyclopropylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyridazine ring.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents are employed under various conditions, including basic or acidic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene and cyclopropylpyridazine groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
- (5-Fluorothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
- (5-Iodothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Uniqueness
The uniqueness of 3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with molecular targets, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2S/c19-16-5-4-15(25-16)18(23)22-9-7-12(8-10-22)11-24-17-6-3-14(20-21-17)13-1-2-13/h3-6,12-13H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEICNAQLPIEKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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